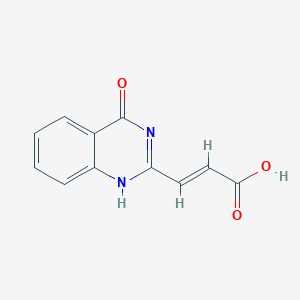

(2E)-3-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylic acid

Description

Properties

IUPAC Name |

(E)-3-(4-oxo-3H-quinazolin-2-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-10(15)6-5-9-12-8-4-2-1-3-7(8)11(16)13-9/h1-6H,(H,14,15)(H,12,13,16)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSHQCDJWFSXEDO-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation with Phosphorus Oxychloride

A high-yielding route reported in the Egyptian Journal of Chemistry utilizes anthranilic acid and maleic anhydride to form 3,1-benzoxazin-4-one-3-acrylic acid, which is subsequently treated with thiosemicarbazide in phosphorus oxychloride (POCl₃). The reaction proceeds via nucleophilic attack at the oxazinone carbonyl, followed by cyclodehydration to construct the quinazolinone ring (Scheme 1).

Optimized Parameters :

-

POCl₃ volume: 15 mL per 0.01 mol substrate;

-

Reflux duration: 6 hours;

-

Workup: Precipitation in ice/HCl, recrystallization from methanol;

This method excels in simplicity and minimal byproduct formation but requires careful handling of corrosive POCl₃.

Oxazoline Ring-Opening and Cyclization

A novel approach from Organic Chemistry Frontiers involves AlCl₃-mediated ring-opening of 2-(4,5-dihydrooxazol-2-yl)aniline derivatives, followed by oxidative cyclization using phenyliodine bis(trifluoroacetate) (PIFA). The acrylic acid moiety is introduced via a Michael addition of acrylic acid to an in situ-generated imine intermediate.

Critical Steps :

-

Oxazoline activation: AlCl₃ (2 equiv) and H₂O (5 equiv) in CH₂Cl₂;

-

Cyclization: PIFA (1 equiv) at 25°C for 3 hours;

-

Acidification: Adjust to pH 7.0 with HCl to precipitate the product .

Yields reach 65–70%, with purity >95% after flash chromatography. This method’s mild conditions suit acid-sensitive substrates.

Ethylene Carbonate-Mediated Alkylation

Patent US8114995B2 discloses a two-step alkylation-hydrolysis strategy. A quinazolinone mesylate intermediate reacts with ethylene carbonate in DMF at 110°C to install a 2-hydroxyethoxy side chain, which is oxidized to acrylic acid using KMnO₄ in acidic medium.

Process Highlights :

-

Alkylation: 12-hour reflux in DMF;

-

Oxidation: 0.1 M KMnO₄, H₂SO₄ (pH 2), 60°C for 4 hours;

-

Isolation: Crystallization from ethanol/water (1:1);

This method offers precise control over substituent positioning but requires stringent pH management during oxidation.

Thermal Fusion of Ester Precursors

A solvent-free method from Modern Scientific Press involves fusing 2-cyano-3-arylacrylic acid esters with quinazolinone precursors at 180–185°C. The acrylonitrile intermediate undergoes in situ hydrolysis to the carboxylic acid under acidic workup conditions.

Key Data :

This approach eliminates solvent costs but demands high-temperature tolerance.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylic acid can undergo various chemical reactions, including:

Oxidation: Conversion to more oxidized forms.

Reduction: Conversion to more reduced forms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinazolinone derivative with additional oxygen-containing functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds within the quinazolinone family, including (2E)-3-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylic acid, exhibit significant anticancer properties. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including MCF-7 human breast cancer cells. The mechanism of action typically involves interference with cellular signaling pathways and modulation of enzyme activity .

Antibacterial and Antiviral Activities

In addition to anticancer effects, (2E)-3-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylic acid has demonstrated antibacterial and antiviral properties. It has been tested against various Gram-positive and Gram-negative bacteria, showing effective inhibition in disc diffusion assays. Furthermore, its potential as an antiviral agent has been explored, particularly in the context of HIV and other viral infections .

Enzyme Inhibition

The compound also acts as an enzyme inhibitor, which is crucial for developing therapeutic agents targeting specific enzymes involved in disease processes. Its interaction with enzymes can modulate their activity, thereby influencing metabolic pathways relevant to various diseases .

Medicinal Chemistry Applications

(2E)-3-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylic acid serves as a valuable building block in the synthesis of more complex molecules used in drug development. Its unique structure allows for modifications that can enhance bioactivity or selectivity toward specific biological targets. This versatility makes it an attractive candidate for further research in medicinal chemistry .

Industrial Applications

In industrial settings, (2E)-3-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylic acid can be utilized as an intermediate in the synthesis of other valuable compounds. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—enables its application in creating diverse chemical products .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Anticancer Activity | Inhibits proliferation of cancer cell lines (e.g., MCF-7). |

| Antibacterial Activity | Effective against Gram-positive and Gram-negative bacteria. |

| Antiviral Activity | Potential activity against HIV and other viruses. |

| Enzyme Inhibition | Modulates activity of specific enzymes involved in disease processes. |

| Medicinal Chemistry | Serves as a building block for drug development. |

| Industrial Use | Intermediate in synthesizing other chemical products. |

Mechanism of Action

The mechanism of action of (2E)-3-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylic acid involves its interaction with specific molecular targets. These might include:

Enzymes: Inhibition or activation of specific enzymes.

Receptors: Binding to cellular receptors to modulate their activity.

Pathways: Interference with cellular signaling pathways.

Comparison with Similar Compounds

[3-(2-Methoxybenzyl)-4-oxo-3,4-dihydroquinazolin-2-yl]thioacetic acid

Table 1: Structural and Physicochemical Comparisons

Key Observations :

Antimicrobial Activity

- QZN 1/QZN 2 Conjugates: When conjugated to peptides (e.g., VP, GVP), both show incremental activity increases with peptide hydrophobicity. For example, 4-(4-oxo-quinazolin-2-yl)butanoic acid-GVGVP exhibits broad-spectrum activity against X. oryzae and E. coli .

- Acrylic Acid Derivative: No direct antimicrobial data are reported, but its electrophilic nature may enhance membrane disruption or enzyme inhibition compared to saturated analogs.

Table 2: Antimicrobial Activity of Quinazolinone Derivatives

Antioxidant and Anti-Inflammatory Activity

- N-(4-oxo-quinazolin-2-yl)propanehydrazides : Chloro- and nitro-substituted derivatives exhibit superior antioxidant activity (vs. ascorbic acid) and anti-inflammatory effects (vs. acetylsalicylic acid) .

- Acrylic Acid Derivative : The conjugated system may stabilize free radicals or chelate metal ions, but experimental validation is lacking.

Structure-Activity Relationship (SAR) Insights

- Chain Length : Saturated alkyl chains (QZN 1/QZN 2) minimally affect antimicrobial activity, emphasizing the role of electronic/steric factors over hydrophobicity .

- Electrophilic Groups : The acrylic acid’s α,β-unsaturated system may enhance target binding (e.g., Michael addition to cysteine residues) compared to QZN 1/QZN 2 .

- Substituents : Electron-withdrawing groups (e.g., nitro, chloro) on arylidene hydrazides improve anti-inflammatory activity, suggesting similar modifications could benefit the acrylic acid derivative .

Biological Activity

Overview

(2E)-3-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylic acid is a synthetic compound that integrates the quinazolinone and acrylic acid structures, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments.

- Chemical Formula : C₁₁H₈N₂O₃

- Molecular Weight : 216.19 g/mol

- IUPAC Name : (E)-3-(4-oxo-3H-quinazolin-2-yl)prop-2-enoic acid

- CAS Number : 306996-85-0

The biological activity of (2E)-3-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylic acid is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced tumor growth or inflammation.

- Receptor Modulation : It can bind to cellular receptors, altering their activity and influencing cell signaling pathways.

- Pathway Interference : The compound may disrupt critical signaling pathways associated with disease processes, including cancer and inflammation.

Anticancer Properties

Research indicates that quinazolinone derivatives exhibit significant anticancer properties. (2E)-3-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylic acid has shown promise in preclinical studies:

-

Cell Proliferation Inhibition : Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.

Cell Line IC50 (µM) Reference MCF-7 (Breast) 15.6 HT29 (Colon) 12.3

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

- Cytokine Production : It has been shown to reduce the production of pro-inflammatory cytokines in vitro.

- Animal Models : In animal models of inflammation, treatment with (2E)-3-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylic acid resulted in decreased swelling and pain indicators.

Case Studies

-

Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry demonstrated that (2E)-3-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylic acid effectively inhibited cell growth in MCF-7 and HT29 cells through apoptosis induction mechanisms.

- Findings : The compound triggered apoptotic pathways leading to increased caspase activity.

- : This suggests its potential as a lead compound for further development in cancer therapy.

-

Anti-inflammatory Research : In a study conducted on rat models with induced arthritis, the administration of this compound led to significant reductions in joint swelling and inflammatory markers.

- Findings : Histopathological analysis showed reduced infiltration of inflammatory cells.

- : These results support the potential use of (2E)-3-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylic acid as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| (2E)-3-(4-Oxoquinazolin) | Quinazolinone | Anticancer, anti-inflammatory |

| Cinnamic Acid | Acrylic Acid | Antioxidant, antimicrobial |

| Indoleacrylic Acid | Indole Derivative | Plant growth hormone |

The unique structure of (2E)-3-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylic acid allows it to exhibit distinct biological activities compared to other similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.